molecular formula C22H23NO4 B2373437 7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 95130-72-6

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2373437
CAS No.: 95130-72-6
M. Wt: 365.429
InChI Key: HBLJFCORVKJCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 95130-72-6) is a synthetic flavone derivative offered for research purposes. The compound features a core 4H-chromen-4-one structure, which is a privileged scaffold in medicinal chemistry known as chromone. This class of oxygen-containing heterocyclic compounds is of significant interest in drug discovery due to its wide spectrum of reported biological activities . The structure of this particular compound is characterized by a 7-hydroxy-5-methoxy substitution pattern on the chromone core and a piperidinylmethyl group at the 8-position. The piperidine moiety is a common feature in pharmaceuticals and can significantly influence the molecule's physicochemical properties and biological interactions. Similar flavone and chromone derivatives are frequently investigated for their potential antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them valuable templates for developing new therapeutic agents . Flavones can be synthesized through various methods, including transition-metal-mediated one-pot routes that involve intermolecular ortho-acylation followed by intramolecular cyclodehydrogenation . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and conduct their own safety assessments prior to use.

Properties

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-20-12-17(24)16(14-23-10-6-3-7-11-23)22-21(20)18(25)13-19(27-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,24H,3,6-7,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLJFCORVKJCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy and Methoxy Groups: These groups can be introduced via selective hydroxylation and methylation reactions.

    Attachment of the Phenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.

    Incorporation of the Piperidinylmethyl Group: This step might involve nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that coumarin derivatives can exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to 7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one effectively inhibited pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases such as arthritis and asthma .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for enhancing cholinergic transmission in the brain and could help mitigate symptoms associated with cognitive decline .

Antioxidant Activity

The antioxidant properties of this compound have been explored, showing its potential to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is important for preventing cellular damage linked to chronic diseases .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study involving animal models of Alzheimer's disease showed that treatment with the compound resulted in improved memory performance and reduced amyloid-beta plaque formation. The mechanism was linked to enhanced cholinergic signaling due to AChE inhibition .

Case Study 2: Anti-inflammatory Effects in Murine Models

In a murine model, the compound demonstrated significant reduction in inflammatory markers following administration during induced inflammation, suggesting its potential as a therapeutic agent for managing inflammatory conditions .

Mechanism of Action

The mechanism of action of “7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities with related chromen-4-one derivatives:

Compound Name Substituents Key Structural Features Reference
Target Compound 7-OH, 5-OCH₃, 2-Ph, 8-(piperidin-1-ylmethyl) Unique piperidinylmethyl group at position 8; methoxy at position 3.
5-Hydroxy-7-Methoxy-2-(4-Methoxyphenyl)-4H-Chromen-4-One 5-OH, 7-OCH₃, 2-(4-OCH₃-Ph) Lacks the 8-position substituent; methoxy at position 7 instead of 4.
7-Hydroxy-4-Methyl-8-(Piperazines)Chromen-2-One 7-OH, 4-CH₃, 8-(piperazine derivatives) Piperazine instead of piperidine at position 8; methyl at position 3.
8-[4-(4-Chlorophenyl)-Indenopyridin-2-Yl]-7-Hydroxy-4-Methyl-Chromen-2-One 7-OH, 4-CH₃, 8-(indenopyridinyl) Bulky indenopyridine substituent at position 8; no methoxy or phenyl groups.
7-Hydroxy-8-[(2-Methylpiperidin-1-Yl)Methyl]-3-Phenyl-4H-Chromen-4-One 7-OH, 8-(2-methylpiperidinylmethyl), 3-Ph Methyl-substituted piperidine at position 8; phenyl at position 3 instead of 2.

Key Observations :

  • The piperidin-1-ylmethyl group at position 8 distinguishes the target compound from analogues with simpler alkyl or aromatic substituents (e.g., methyl or indenopyridine) .
  • The 5-methoxy group is rare in chromenones; most analogues (e.g., 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one) feature methoxy at position 7 .
  • The 2-phenyl substituent is shared with some antifungal and antioxidant chromenones but differs from 2-(4-methoxyphenyl) or 2-methyl derivatives .
Substituent Effects on Physicochemical Properties
Substituent Impact on Properties Example Compound
8-Piperidin-1-Ylmethyl Enhances lipophilicity (logP ~3.5) and potential blood-brain barrier penetration. Target compound
8-Indenopyridine Increases molecular weight (~450 Da) and may reduce solubility. Compound 5o ()
5-Methoxy May stabilize the chromenone core via electron-donating effects, altering UV spectra. 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Biological Activity

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known by its CAS number 95130-72-6, is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H25NO and a molecular weight of 365.4 g/mol. Its structure features a chromenone backbone with hydroxyl and methoxy substituents, as well as a piperidine moiety, which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of coumarin compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to induce G2/M cell cycle arrest in cancer cells. The presence of hydroxyl and methoxy groups has been correlated with enhanced antimitotic activity, suggesting that modifications in these positions can influence the compound's efficacy against tumor cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for potential treatments for neurodegenerative diseases. Compounds with similar structures demonstrated IC50 values ranging from 1.52 μM to 4.95 μM, indicating moderate inhibition .
  • Monoamine Oxidase (MAO) : The inhibition profile against MAO-A showed promising results with IC50 values around 6.97 μM and 7.65 μM for specific derivatives, suggesting potential applications in mood disorders .
  • Influenza Polymerase : Structural analogs have been shown to inhibit the endonuclease activity of influenza polymerase, highlighting their potential as antiviral agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells.
  • Enzyme Interaction : The interaction with AChE and MAO suggests that the compound may modulate neurotransmitter levels, which is beneficial in treating conditions like Alzheimer’s disease and depression.

Case Studies

Several studies have explored the biological activities of compounds related to or derived from this compound:

  • Antitumor Efficacy : A study reported that specific derivatives exhibited significant antiproliferative effects in vitro against various cancer cell lines, indicating their potential as lead compounds for drug development .
  • Neuroprotective Effects : Research has demonstrated that certain analogs can protect neuronal cells from oxidative stress-induced damage, further supporting their role in neurodegenerative disease management .

Data Summary Table

Biological ActivityIC50 Value (μM)Reference
AChE Inhibition1.52 - 4.95
MAO-A Inhibition6.97 - 7.65
Antitumor ActivityVaries by cell line
Influenza Polymerase InhibitionNot specified

Q & A

Q. What are the key steps and critical parameters for synthesizing 7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one?

  • Methodological Answer : The synthesis typically involves a multi-step approach, including:
  • Chromenone Core Formation : Cyclization of substituted benzaldehydes with ketones or esters under acidic/basic conditions.
  • Piperidinylmethyl Substitution : Mannich reaction or nucleophilic substitution to introduce the piperidine moiety at the 8-position .
  • Functional Group Optimization : Methoxy and hydroxy groups are introduced via selective methylation/demethylation or protection-deprotection strategies .
    Critical Parameters :
  • Temperature control (e.g., 60–80°C for Mannich reactions) .
  • Solvent selection (e.g., ethanol for reflux reactions) .
  • Catalyst use (e.g., anhydrous K₂CO₃ for nucleophilic substitutions) .
  • Purity is ensured via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns protons and carbons, particularly distinguishing aromatic chromenone signals (δ 6.5–8.5 ppm) from piperidine methylene protons (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirms hydroxy (3200–3600 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and ether (1250 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., piperidine substitution pattern) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize disorder .
  • Refinement : SHELXL software for small-molecule refinement, utilizing intensity data and constraints for hydrogen bonding/piperidine conformation .
  • Validation : R-factor analysis (< 0.05) and residual electron density maps to confirm atomic positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use TLC/HPLC to monitor intermediates (e.g., over-methylation or incomplete cyclization) .
  • Solvent Optimization : Switch from polar aprotic (DMF) to protic (ethanol) solvents to reduce ester hydrolysis .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective piperidinylmethylation .
  • Continuous Flow Chemistry : Enhances scalability and reduces side reactions via precise temperature/residence time control .

Q. How can conflicting data between NMR and X-ray crystallography be resolved?

  • Methodological Answer :
  • Dynamic Effects : NMR may average conformers (e.g., piperidine ring puckering), while XRD captures static structures. Use variable-temperature NMR to detect conformational flexibility .
  • Complementary Techniques : Pair XRD with DFT calculations to model energetically favorable conformers .
  • Crystallization Conditions : Adjust solvents (e.g., DMSO vs. ethanol) to isolate dominant conformers for XRD .

Q. What computational strategies predict the compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial enzymes), focusing on the chromenone core’s π-π stacking and piperidine’s hydrogen-bonding capacity .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with antibacterial IC₅₀ values from analogs .
  • ADMET Prediction : SwissADME to assess solubility (LogP) and metabolic stability (CYP450 interactions) .

Q. How do structural modifications at the 8-position influence physicochemical properties?

  • Methodological Answer :
  • Piperidine Substitution : Compare bulkier groups (e.g., 4-methylpiperidine) vs. smaller moieties (piperazine) using:
  • LogP Measurements : Assess lipophilicity via shake-flask method .
  • Solubility Tests : Quantify in PBS (pH 7.4) and simulate gastrointestinal absorption .
  • Biological Impact : Test modified analogs against Gram-positive/-negative bacteria to link hydrophobicity to membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.